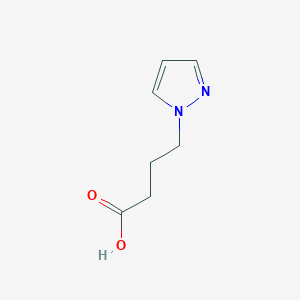
4-(1H-pyrazol-1-yl)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular formula of 4-(1H-pyrazol-1-yl)butanoic acid is C7H10N2O2 . Its average mass is 154.167 Da and its monoisotopic mass is 154.074234 Da .Chemical Reactions Analysis
4-(1H-pyrazol-1-yl)butanoic acid is an inhibitor of SPT, the enzyme responsible for the synthesis of sphingolipids. The inhibition of SPT by 4-(1H-pyrazol-1-yl)butanoic acid has a number of biochemical and physiological effects. The decrease in the levels of sphingolipids in the cell leads to an increase in the levels of free fatty acids, which can lead to an increase in the production of energy.Physical And Chemical Properties Analysis
The physical and chemical properties of 4-(1H-pyrazol-1-yl)butanoic acid include a density of 1.2±0.1 g/cm3, a boiling point of 335.7±25.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . It has an enthalpy of vaporization of 61.1±3.0 kJ/mol and a flash point of 156.8±23.2 °C . The compound has a molar refractivity of 41.0±0.5 cm3 and a polarizability of 16.2±0.5 10-24 cm3 .Aplicaciones Científicas De Investigación
-
Drug Discovery
- Application : 4-(1H-pyrazol-1-yl)butanoic acid is a versatile chemical compound used in various scientific research studies. Its unique molecular structure allows for diverse applications, making it valuable in drug discovery.
-
Materials Science
- Application : This compound could potentially be used in materials science, for example in the development of new types of polymers.
-
Organic Synthesis
- Application : 4-(1H-pyrazol-1-yl)butanoic acid can be used in organic synthesis, serving as a building block in the creation of more complex organic compounds.
-
Suzuki Coupling
-
Copper-Catalyzed Azidation
-
Synthesis of Selective Cathepsin Inhibitors
- Application : This compound could potentially be used in the synthesis of selective Cathepsin inhibitors .
- Results : The outcomes would also depend on the specific project. In drug discovery, the goal is often to identify compounds that have a desired biological effect, such as inhibiting a particular enzyme or binding to a specific receptor .
Propiedades
IUPAC Name |
4-pyrazol-1-ylbutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c10-7(11)3-1-5-9-6-2-4-8-9/h2,4,6H,1,3,5H2,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQTCGHYOOHMITR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)CCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00149281 |
Source


|
| Record name | Pyrazole-1-butyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00149281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1H-pyrazol-1-yl)butanoic acid | |
CAS RN |
110525-56-9 |
Source


|
| Record name | 1H-Pyrazole-1-butanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=110525-56-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrazole-1-butyric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110525569 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrazole-1-butyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00149281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethanone, 1-(4-methylphenyl)-2-[[(4-methylphenyl)sulfonyl]oxy]-](/img/structure/B176861.png)
![12-Naphthalen-2-ylbenzo[a]anthracene](/img/structure/B176865.png)





![1h-Pyrazolo[5,1-c]-1,2,4-triazole-3-ethanamine](/img/structure/B176884.png)


